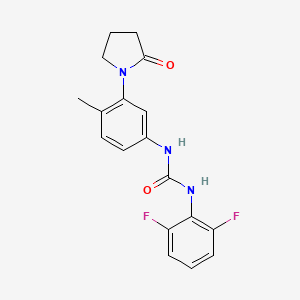
1-(2,6-Difluorophenyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation, cell survival, and DNA repair.
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound 1-(2,6-Difluorophenyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea is a significant chemical in various research areas, including crystallography and medicinal chemistry. For instance, a study on the crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, revealed the dihedral angles between the planes of the central dichlorophenyl and the terminal difluorophenyl and chloropyridyl rings, showcasing the compound's intricate molecular geometry and interactions in the crystal lattice through hydrogen bonds and π–π interactions (Cho et al., 2015).
Anticancer Activity
The anticancer potential of derivatives of this compound has been explored in various studies. A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, demonstrating significant effects and suggesting their potential as BRAF inhibitors for cancer therapy (Feng et al., 2020).
Central Nervous System Agents
Compounds related to this compound have been investigated for their effects on the central nervous system. N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, for example, demonstrated anxiolytic and muscle-relaxant activities, indicating their potential for therapeutic applications in treating anxiety and muscle tension disorders (Rasmussen et al., 1978).
Metal Ion Binding
Research on mixed N,S-donor 2-ureidopyridine ligands demonstrated their capability to bind metal ions through simultaneous coordination and hydrogen bonding interactions. This highlights the chemical's utility in developing advanced materials and sensors for detecting and binding metal ions (Qureshi et al., 2009).
Synthesis Methods
Innovative synthesis methods for urea derivatives have been developed, such as the convenient synthesis of 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation. This method offers efficient and rapid production of these compounds, which are valuable in various chemical research and development applications (Li & Chen, 2008).
Gelation Properties
The study of hydrogels formed by specific urea derivatives in acidic conditions revealed the influence of anion identity on the gels' morphology and rheology. This research contributes to the understanding of how physical properties of gels can be tuned for potential applications in material science and drug delivery systems (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-11-7-8-12(10-15(11)23-9-3-6-16(23)24)21-18(25)22-17-13(19)4-2-5-14(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFWBNFTTRZQKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)
![N-(3-chloro-4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410080.png)
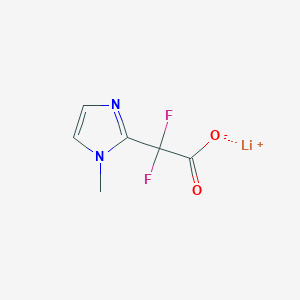
![3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2410083.png)
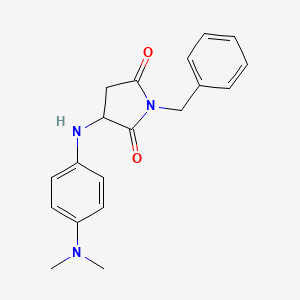
![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2410089.png)
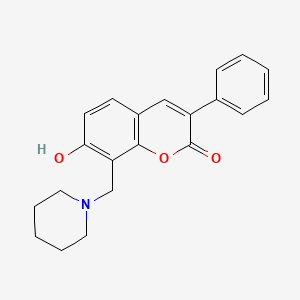
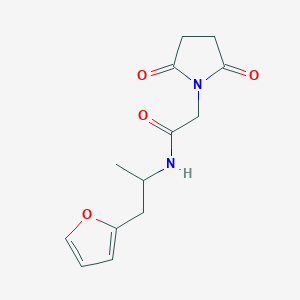

![7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2410096.png)
![3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410099.png)
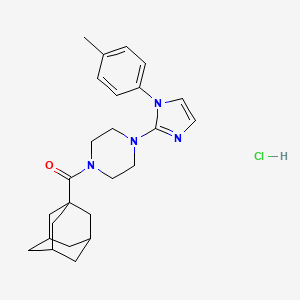
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2410101.png)